molecular formula C12H15BrFNO2 B1375156 tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate CAS No. 1358684-71-5

tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate

Cat. No.: B1375156
CAS No.: 1358684-71-5
M. Wt: 304.15 g/mol
InChI Key: PXQLCYXERBDSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate ( 1358684-71-5) is a high-purity chemical intermediate designed for advanced research and development, particularly in pharmaceutical chemistry. With a molecular formula of C12H15BrFNO2 and a molecular weight of 304.159 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its role as a protected amine intermediate . The tert-butyloxycarbonyl (Boc) group safeguards the amine functionality during synthetic transformations on other parts of the molecule, and can be readily removed under mild acidic conditions to unveil the free amine. The presence of both bromo and fluoro substituents on the phenyl ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of diverse chemical libraries for drug discovery projects . This compound is closely related to other research-grade intermediates used in organic synthesis, such as tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate . WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use .

Properties

IUPAC Name

tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQLCYXERBDSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-bromo-5-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate is a synthetic organic compound recognized for its potential biological activities, particularly in pharmacology and biochemistry. This compound, with the molecular formula C₁₂H₁₅BrFNO₂ and a molecular weight of approximately 304.16 g/mol, serves as an important intermediate in the synthesis of various biologically active compounds. Its structural features, including a tert-butyl group and halogenated aromatic moieties, contribute to its reactivity and biological interactions.

  • Molecular Formula : C₁₂H₁₅BrFNO₂
  • Molecular Weight : 304.16 g/mol
  • Appearance : Powder at room temperature

The compound's structure includes a bromine atom at the 2-position and a fluorine atom at the 5-position of a phenyl ring, which enhances its electrophilic character and facilitates nucleophilic substitutions.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to interact with serine proteases, which are critical for various biological processes including protein degradation. The compound's ability to bind selectively to active sites of enzymes suggests its potential utility in therapeutic contexts where modulation of enzyme activity is desired.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have indicated that halogenated and fluorinated aromatic compounds often exhibit significant biological effects, including anti-cancer activity. The presence of the bromine and fluorine substituents may enhance the compound's binding affinity to cancer-related molecular targets.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to Enzymes : The compound may act as an inhibitor of specific enzymes, leading to modulation of biochemical pathways.
  • Hydrolysis : The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects through various pathways.

Study on Enzyme Interaction

A study profiling 976 chemicals across various enzymatic assays found that compounds similar to this compound exhibited varying degrees of enzyme inhibition. Notably, compounds with similar structural features showed significant activity against serine proteases, indicating potential applications in drug design aimed at inhibiting these enzymes .

Anticancer Research

In preclinical trials, compounds structurally related to this compound demonstrated synergistic anticancer activity when used in combination with other drugs. This highlights the potential for developing combination therapies utilizing this compound as a key component in targeting cancer cells effectively .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInteracts with serine proteases,
Anticancer PotentialExhibits significant biological effects,
Hydrolysis MechanismReleases active intermediates through hydrolysis,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate?

  • Methodology :

  • Step 1 : React 2-bromo-5-fluorobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
  • Step 2 : Optimize solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) to minimize side reactions like hydrolysis or dehalogenation .
  • Step 3 : Purify via column chromatography or recrystallization to isolate the product. Confirm purity using HPLC or TLC.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, aromatic protons at 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and halogen content to ensure stoichiometric accuracy .

Q. What are the key stability considerations when handling and storing this compound?

  • Stability Factors :

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent Boc-group hydrolysis .
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the bromo-fluorophenyl moiety .
  • Reactivity : Avoid strong acids/bases, which may cleave the carbamate or displace halogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this carbamate?

  • Optimization Strategies :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance Boc₂O reactivity without compromising stability .
  • Catalyst Use : Explore DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Temperature Gradients : Perform reactions at 0°C to suppress thermal side reactions (e.g., tert-butyl group elimination) .
    • Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between solvent, base, and temperature .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

  • Resolution Methods :

  • DFT Calculations : Compare computed 1^1H NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate conformers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and confirm substituent positions .
  • X-ray Crystallography : Resolve ambiguous structural features (if crystals are obtainable) using SHELX or similar software .

Q. What are the mechanistic insights into the biological activity of this carbamate in enzyme inhibition studies?

  • Proposed Mechanisms :

  • Enzyme Binding : The bromo-fluorophenyl group may act as a hydrophobic anchor in enzyme active sites (e.g., kinases), while the carbamate modulates hydrogen bonding .
  • Metabolic Stability : The tert-butyl group enhances lipophilicity, prolonging half-life in vitro .
  • Inhibition Assays : Use fluorescence polarization or SPR to quantify binding affinity (Kd_d) and IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.